Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Overview
Description
Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a useful research compound. Its molecular formula is C15H20O3S2 and its molecular weight is 312.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Studies : Ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, similar in structure to the compound , were synthesized and exhibited notable antimicrobial and antioxidant properties (Raghavendra et al., 2016).
Crystal Structure Analysis : A related compound, "ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate", was synthesized and analyzed via crystal structure methods, providing insights into its molecular arrangement (Menati et al., 2020).
Efficient Synthesis Techniques : Research has been conducted on efficient synthesis methods for 3-hetaryl-4,5,6,7-tetrahydrobenzo[b]thiophenes, demonstrating novel approaches to creating such compounds (Sabnis & Rangnekar, 1992).
Synthesis of Pyrazoles, Pyridazines, Pyrimidines : Ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate was used to synthesize various derivatives with potential pharmaceutical applications (Mohareb et al., 2000).
Application as Disperse Dyes : Derivatives of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene were used in the synthesis of azo dyes, showcasing the compound's application in dye manufacturing (Sabnis & Rangnekar, 1989).
Anticancer Activity : Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound with similar structure, was utilized as a precursor for synthesizing new heterocycles, which displayed significant anticancer activity against specific cancer cell lines (Abdel-Motaal et al., 2020).
Antimicrobial Evaluation : The synthesis of thieno[2,3-d]-pyrimidine and related systems using ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and their antimicrobial activity were evaluated, highlighting the compound's potential in pharmaceutical applications (Hemdan & Abd El-Mawgoude, 2015).
Anti-Rheumatic Potential : A study explored the anti-rheumatic effects of a similar compound and its metal complexes, indicating its potential in treating rheumatic conditions (Sherif & Hosny, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-butylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3S2/c1-3-5-9-19-15-12-10(7-6-8-11(12)16)13(20-15)14(17)18-4-2/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCROBYJGELKPTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C2C(=C(S1)C(=O)OCC)CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381106 | |
Record name | ethyl 3-butylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172516-33-5 | |
Record name | ethyl 3-butylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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